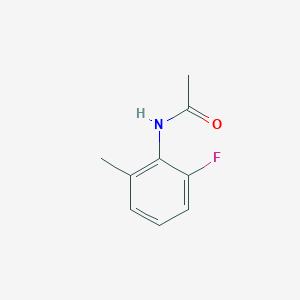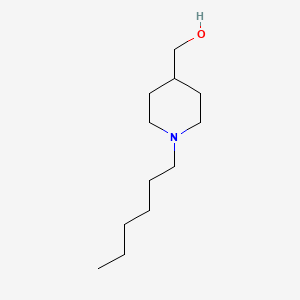![molecular formula C28H38BCoF4N2O2- B15359009 4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” is an organometallic compound that features a cobalt center coordinated to a complex organic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt with the organic ligand “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol”. This can be achieved through a series of steps:
Ligand Synthesis: The organic ligand is synthesized by reacting 5-tert-butyl-2-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexylamine under appropriate conditions to form the Schiff base.
Metal Coordination: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, under inert atmosphere conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the cobalt center.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, amines, or other coordinating ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction may yield cobalt(I) species.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic, magnetic, or optical properties.
Biology and Medicine
Drug Development: The compound may serve as a scaffold for the development of new drugs, particularly those targeting metal-dependent enzymes.
Imaging: It can be used in the development of contrast agents for imaging techniques such as MRI.
Industry
Chemical Manufacturing: The compound can be used in the production of fine chemicals and pharmaceuticals.
Environmental Applications: It may be used in processes for the removal of pollutants or in the development of green chemistry technologies.
Mecanismo De Acción
The mechanism by which the compound exerts its effects typically involves the interaction of the cobalt center with various molecular targets. This can include:
Enzyme Inhibition: The compound may inhibit metal-dependent enzymes by coordinating to the active site metal.
Electron Transfer: It can participate in electron transfer reactions, which are crucial in many catalytic processes.
Ligand Exchange: The compound can undergo ligand exchange reactions, altering its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt-Schiff Base Complexes: These compounds feature cobalt coordinated to Schiff base ligands and share similar properties and applications.
Cobalt-Phosphine Complexes: These compounds have cobalt coordinated to phosphine ligands and are widely used in catalysis.
Uniqueness
The uniqueness of “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” lies in its specific ligand structure, which can impart distinct electronic and steric properties, influencing its reactivity and applications.
Propiedades
Fórmula molecular |
C28H38BCoF4N2O2- |
|---|---|
Peso molecular |
580.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate |
InChI |
InChI=1S/C28H38N2O2.BF4.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;2-1(3,4)5;/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;-1;/t23-,24-;;/m0../s1 |
Clave InChI |
SZARCQXQNXZLBT-WLKYSPGFSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)









![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)


